

# In-Depth Technical Guide on 2-(2-Morpholin-4-ylethoxy)aniline

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## Compound of Interest

Compound Name: 2-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B1309054

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of **2-(2-Morpholin-4-ylethoxy)aniline**. All quantitative data is summarized in structured tables for easy reference and comparison. Detailed experimental protocols and visualizations are included to support laboratory work and further research.

## Chemical Identity and Physical Properties

**2-(2-Morpholin-4-ylethoxy)aniline** is a morpholine-substituted aniline derivative. Its core structure consists of an aniline ring substituted at the ortho position with a 2-morpholinoethoxy group.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-(2-Morpholin-4-ylethoxy)aniline
CAS Number	64039-56-1 <a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	222.28 g/mol
Synonyms	2-(2-Morpholinoethoxy)benzenamine, 2-(2-(4-Morpholiny)ethoxy)aniline

Table 2: Physical and Chemical Properties

Property	Value	Source
Melting Point	41 °C	ChemicalBook
Boiling Point	379.6 ± 32.0 °C (Predicted)	ChemicalBook
Density	1.129 ± 0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook

A hydrochloride salt of this compound is also available with the CAS number 109125-70-4.

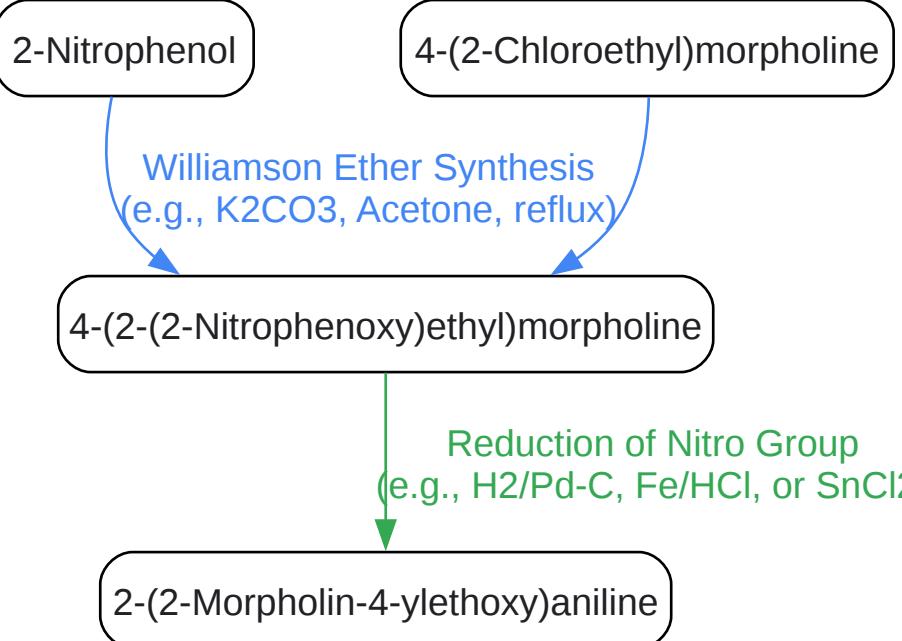
## Synthesis Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(2-Morpholin-4-ylethoxy)aniline** is not readily available in the searched literature, a general synthetic approach can be inferred from related syntheses. The synthesis would likely involve the reaction of 2-aminophenol with a 4-(2-haloethyl)morpholine or a protected derivative, followed by deprotection if necessary. A plausible synthetic workflow is outlined below.

## Hypothetical Synthesis Workflow

This proposed workflow involves a two-step process starting from 2-nitrophenol.

### Hypothetical Synthesis of 2-(2-Morpholin-4-ylethoxy)aniline



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Caption: Hypothetical two-step synthesis pathway for **2-(2-Morpholin-4-ylethoxy)aniline**.

## Experimental Details (Hypothetical)

### Step 1: Synthesis of 4-(2-(2-Nitrophenoxy)ethyl)morpholine

- To a solution of 2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
- Add 4-(2-chloroethyl)morpholine to the mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain 4-(2-(2-nitrophenoxy)ethyl)morpholine.

### Step 2: Synthesis of **2-(2-Morpholin-4-ylethoxy)aniline**

- Dissolve 4-(2-(2-nitrophenoxy)ethyl)morpholine in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
- Add a reducing agent. Common methods include:
  - Catalytic hydrogenation using hydrogen gas and a catalyst like palladium on carbon (Pd/C).
  - Metal-acid reduction using iron powder in the presence of hydrochloric acid or ammonium chloride.
  - Reduction with stannous chloride ( $\text{SnCl}_2$ ) in a suitable solvent.
- Monitor the reaction by TLC until the starting material is consumed.
- Work up the reaction mixture according to the chosen reduction method. This typically involves filtration of the catalyst (for hydrogenation) or neutralization and extraction.
- Purify the crude product by column chromatography to yield **2-(2-morpholin-4-ylethoxy)aniline**.

## Spectroscopic Data

Detailed experimental spectroscopic data for **2-(2-Morpholin-4-ylethoxy)aniline** is not available in the public domain based on the conducted searches. However, predicted spectral characteristics can be inferred based on the chemical structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons (4H) in the range of 6.5-7.5 ppm.</li><li>- Methylene protons of the ethoxy group (-O-CH<sub>2</sub>-CH<sub>2</sub>-N-) as two triplets, likely in the range of 3.5-4.5 ppm and 2.7-3.0 ppm.</li><li>- Methylene protons of the morpholine ring as two multiplets or broad singlets around 3.7 ppm and 2.5 ppm.</li><li>- A broad singlet for the amine protons (-NH<sub>2</sub>), the chemical shift of which will be solvent-dependent.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic carbons in the range of 110-150 ppm.</li><li>- Methylene carbons of the ethoxy group around 60-70 ppm.</li><li>- Methylene carbons of the morpholine ring around 45-70 ppm.</li></ul>
FT-IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- N-H stretching of the primary amine as two bands in the region of 3300-3500 cm<sup>-1</sup>.</li><li>- C-H stretching of aromatic and aliphatic groups around 2800-3100 cm<sup>-1</sup>.</li><li>- C-O-C stretching of the ether linkage around 1200-1250 cm<sup>-1</sup> and 1000-1100 cm<sup>-1</sup>.</li><li>- N-H bending of the primary amine around 1600 cm<sup>-1</sup>.</li><li>- Aromatic C=C stretching around 1450-1600 cm<sup>-1</sup>.</li></ul>
Mass Spec (EI)	<ul style="list-style-type: none"><li>- A molecular ion peak (M<sup>+</sup>) at m/z = 222.</li><li>Common fragmentation patterns would involve cleavage of the ether bond and fragmentation of the morpholine ring.</li></ul>

## Biological Activity and Drug Development Potential

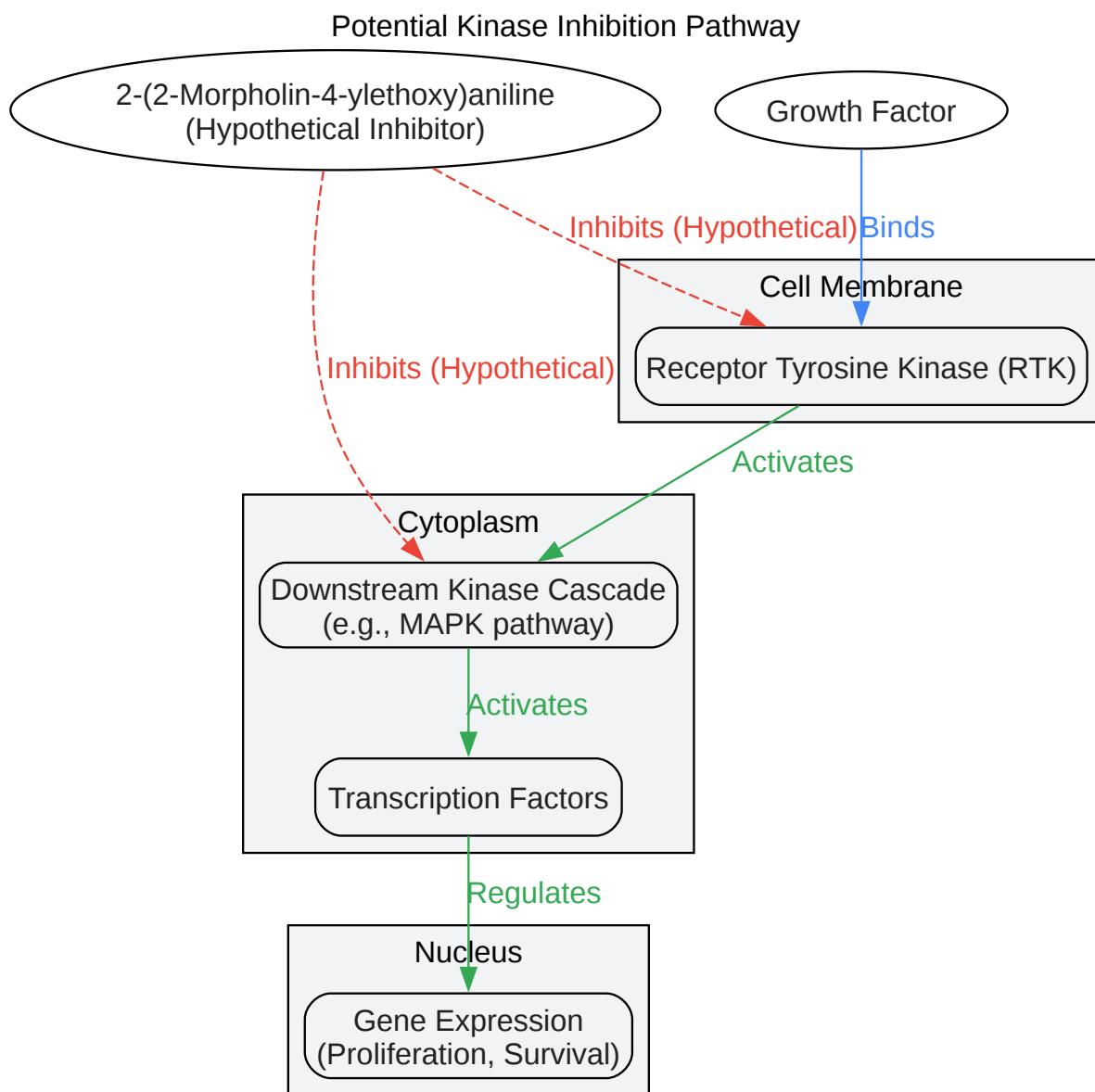
Direct biological activity data for **2-(2-Morpholin-4-ylethoxy)aniline** is not currently available in the reviewed literature. However, the presence of the morpholine and aniline moieties suggests potential for biological activity, as these are common pharmacophores in drug discovery.

- Morpholine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
- Aniline derivatives are key building blocks in many pharmaceuticals, including kinase inhibitors used in cancer therapy.[\[2\]](#)

The structural similarity of **2-(2-Morpholin-4-ylethoxy)aniline** to intermediates used in the synthesis of biologically active quinoline and quinazoline derivatives suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.[\[2\]](#) Further screening and biological evaluation are necessary to determine its pharmacological profile.

## Potential Signaling Pathway Interactions

Given that many aniline and morpholine derivatives act as kinase inhibitors, a logical starting point for investigating the biological activity of this compound would be to screen it against a panel of protein kinases.



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Caption: Hypothetical mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

## Conclusion

**2-(2-Morpholin-4-ylethoxy)aniline** is a chemical compound with potential applications in drug discovery and development, although it is currently not well-characterized in publicly available literature. This guide provides the available chemical and physical data, a plausible synthetic route, and predicted spectral characteristics to aid researchers in their work with this compound. Further experimental investigation is required to fully elucidate its properties, biological activity, and potential therapeutic applications.

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## References

- 1. 2-(2-MORPHOLIN-4-YLETHOXY)ANILINE | 64039-56-1 [chemicalbook.com]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
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